molecular formula C9H10OS2 B14316996 Methyl 2-methoxybenzene-1-carbodithioate CAS No. 108593-01-7

Methyl 2-methoxybenzene-1-carbodithioate

Cat. No.: B14316996
CAS No.: 108593-01-7
M. Wt: 198.3 g/mol
InChI Key: QXBLZLLUWUPMFN-UHFFFAOYSA-N
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Description

Methyl 2-methoxybenzene-1-carbodithioate is an organic compound that belongs to the class of carbodithioate esters. This compound is characterized by the presence of a methoxy group attached to the benzene ring and a carbodithioate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methoxybenzene-1-carbodithioate typically involves the reaction of 2-methoxybenzoic acid with carbon disulfide and methyl iodide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxybenzene-1-carbodithioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a thioether.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

Methyl 2-methoxybenzene-1-carbodithioate has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized

Properties

CAS No.

108593-01-7

Molecular Formula

C9H10OS2

Molecular Weight

198.3 g/mol

IUPAC Name

methyl 2-methoxybenzenecarbodithioate

InChI

InChI=1S/C9H10OS2/c1-10-8-6-4-3-5-7(8)9(11)12-2/h3-6H,1-2H3

InChI Key

QXBLZLLUWUPMFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=S)SC

Origin of Product

United States

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